molecular formula C9H8ClNOS B1352180 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole CAS No. 202595-63-9

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Cat. No. B1352180
CAS RN: 202595-63-9
M. Wt: 213.68 g/mol
InChI Key: PLUQESCJPNWDFO-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” is a chemical compound with the CAS Number: 1423031-02-0 . It has a molecular weight of 199.66 .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods such as the Gewald synthesis . In the Gewald synthesis, a condensation reaction occurs between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” can be analyzed using various spectroscopic techniques such as FTIR, MS, and NMR . The DFT calculations can be used to examine the structure and electronic properties of the compound in the gas phase .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” can be analyzed using various techniques. For example, its reactivity descriptors and molecular electrostatic potential can reveal its reactivity and reactive centers .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, like the compound , have been a subject of interest for many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could potentially be used in cancer research and treatment.

Anti-inflammatory Properties

Thiophene derivatives also exhibit anti-inflammatory properties . This suggests potential applications of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” in the development of anti-inflammatory drugs.

Antimicrobial Properties

Thiophene derivatives have shown antimicrobial properties . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could be used in the development of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential applications of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” in the field of industrial chemistry.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” in the field of OLED technology.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could be used in the development of new OFETs.

Safety and Hazards

The safety and hazards of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” can be determined by evaluating its ADMET properties. For example, it has been found to exhibit positive gastrointestinal absorption properties and negative human blood-brain barrier penetration .

Future Directions

The future directions for the study of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could include further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more research could be conducted to improve the synthesis methods and to explore its interactions with various proteins .

properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-6-7(5-10)11-9(12-6)8-3-2-4-13-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUQESCJPNWDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408092
Record name 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

CAS RN

202595-63-9
Record name 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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